Cas no 288386-15-2 (6-fluoro-1H-Indol-5-ol)

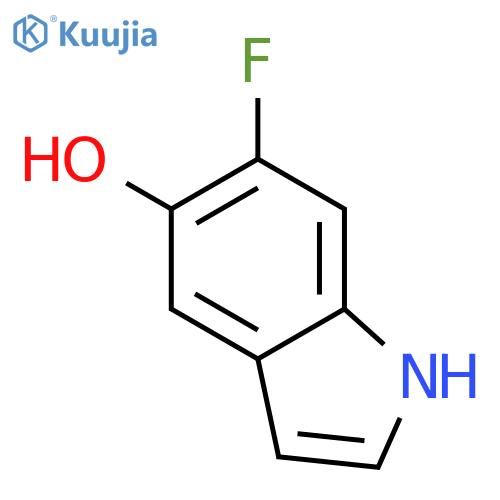

6-fluoro-1H-Indol-5-ol structure

商品名:6-fluoro-1H-Indol-5-ol

6-fluoro-1H-Indol-5-ol 化学的及び物理的性質

名前と識別子

-

- 6-fluoro-1H-Indol-5-ol

- 1H-Indol-5-ol,6-fluoro-

- 6-Fluoro-5-hydroxyindole

- 1H-Indol-5-ol,6-fluoro

- 6-fluoranyl-1H-indol-5-ol

- 1H-Indol-5-ol, 6-fluoro- (9CI)

- A819626

- AMY24418

- FT-0655685

- 1H-Indol-5-ol, 6-fluoro-

- XQJHCCZRXUOIGW-UHFFFAOYSA-N

- CS-0323794

- SCHEMBL1401662

- AKOS005255123

- SB15175

- W-204217

- Y10133

- DTXSID50621800

- 288386-15-2

- DB-068016

-

- MDL: MFCD09879886

- インチ: InChI=1S/C8H6FNO/c9-6-4-7-5(1-2-10-7)3-8(6)11/h1-4,10-11H

- InChIKey: XQJHCCZRXUOIGW-UHFFFAOYSA-N

- ほほえんだ: OC1=CC2=C(NC=C2)C=C1F

計算された属性

- せいみつぶんしりょう: 151.04300

- どういたいしつりょう: 151.043

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 153

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 36A^2

- 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.4±0.1 g/cm3

- ゆうかいてん: No data available

- ふってん: 322.4°C at 760 mmHg

- フラッシュポイント: 148.8±22.3 °C

- 屈折率: 1.7

- PSA: 36.02000

- LogP: 2.01260

- じょうきあつ: No data available

6-fluoro-1H-Indol-5-ol セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Sealed in dry,Room Temperature

6-fluoro-1H-Indol-5-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | XB440-100mg |

6-fluoro-1H-Indol-5-ol |

288386-15-2 | 96% | 100mg |

1153CNY | 2021-05-08 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F192546-100mg |

6-fluoro-1H-Indol-5-ol |

288386-15-2 | 96% | 100mg |

¥453.90 | 2023-09-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2358-1G |

6-fluoro-1H-indol-5-ol |

288386-15-2 | 95% | 1g |

¥ 2,712.00 | 2023-04-13 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F841535-100mg |

6-Fluoro-1H-indol-5-ol |

288386-15-2 | 96% | 100mg |

¥1,163.00 | 2022-01-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | XB440-1g |

6-fluoro-1H-Indol-5-ol |

288386-15-2 | 96% | 1g |

4635CNY | 2021-05-08 | |

| A2B Chem LLC | AB35558-100mg |

6-Fluoro-1h-indol-5-ol |

288386-15-2 | 96% | 100mg |

$257.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2358-1g |

6-fluoro-1H-indol-5-ol |

288386-15-2 | 95% | 1g |

¥2710.0 | 2024-04-20 | |

| A2B Chem LLC | AB35558-250mg |

6-Fluoro-1h-indol-5-ol |

288386-15-2 | 97% | 250mg |

$288.00 | 2023-12-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2358-100mg |

6-fluoro-1H-indol-5-ol |

288386-15-2 | 95% | 100mg |

¥811.0 | 2024-04-20 | |

| A2B Chem LLC | AB35558-1g |

6-Fluoro-1h-indol-5-ol |

288386-15-2 | 96% | 1g |

$1564.00 | 2024-04-20 |

6-fluoro-1H-Indol-5-ol 関連文献

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

5. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

288386-15-2 (6-fluoro-1H-Indol-5-ol) 関連製品

- 288386-04-9(4-Fluoro-1H-indol-5-ol)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 5587-61-1(Triisocyanato(methyl)silane)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:288386-15-2)6-fluoro-1H-Indol-5-ol

清らかである:99%

はかる:1g

価格 ($):328.0